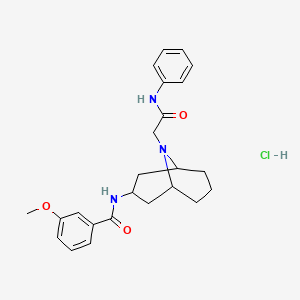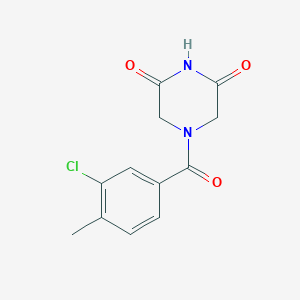![molecular formula C12H9F3N2O3S B7582446 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione](/img/structure/B7582446.png)
4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione, also known as TFMBP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
作用机制
The mechanism of action of 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione is not fully understood, but it is believed to act on the GABAergic system in the brain. 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione has been shown to increase the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This increase in GABA receptor activity may be responsible for the anticonvulsant and neuroprotective effects of 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione.
Biochemical and Physiological Effects:
4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione has been shown to have a number of biochemical and physiological effects. In addition to its effects on the GABAergic system, 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione has a number of advantages as a research tool, including its relatively simple synthesis method and its potential applications in various areas of scientific research. However, there are also some limitations to the use of 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione in lab experiments. For example, 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione is not very water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, more research is needed to fully understand the mechanism of action of 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione and its potential applications in various areas of scientific research.
未来方向
There are a number of future directions for research on 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione. One area of interest is the potential use of 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione and its potential applications in these areas. Additionally, more research is needed to explore the potential anticancer properties of 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione and its potential use as a cancer treatment. Finally, more research is needed to develop new and improved synthesis methods for 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione and related compounds.
合成方法
The synthesis of 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione involves the reaction of 4-(trifluoromethylsulfanyl)benzoyl chloride with piperazine-2,6-dione in the presence of a base. The resulting compound is a white crystalline powder that is soluble in organic solvents such as methanol and dimethyl sulfoxide.
科学研究应用
4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, neuropharmacology, and cancer research. 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione has been shown to have anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
4-[4-(trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S/c13-12(14,15)21-8-3-1-7(2-4-8)11(20)17-5-9(18)16-10(19)6-17/h1-4H,5-6H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSFHAHXONOIIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1C(=O)C2=CC=C(C=C2)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(2,5-Dimethyl-4-nitropyrazol-3-yl)azetidin-3-yl]methanol](/img/structure/B7582393.png)
![2-[(3-Hydroxycyclobutyl)methylamino]pyridine-4-carbonitrile](/img/structure/B7582395.png)
![3-[(Quinazolin-4-ylamino)methyl]cyclobutan-1-ol](/img/structure/B7582397.png)
![1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7582403.png)
![N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine](/img/structure/B7582410.png)


![4-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)morpholine;hydrobromide](/img/structure/B7582431.png)
![3-[3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]cyclopentan-1-amine](/img/structure/B7582440.png)
![3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride](/img/structure/B7582441.png)
![N-[(S)-alpha-(Methoxycarbonyl)benzyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7582444.png)

